Physicochemical Profiling & Technical Guide: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid
Physicochemical Profiling & Technical Guide: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid
This is an in-depth technical guide on the physicochemical properties, synthesis, and analytical characterization of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid .
Executive Summary & Compound Identity
3-(3-Chloro-4-hydroxyphenyl)propanoic acid (also known as 3-chlorophloretic acid or 3-chloro-4-hydroxydihydrocinnamic acid ) is a halogenated phenylpropanoic acid derivative. It serves as a critical intermediate in the synthesis of PPAR agonists, tyrosine mimetics, and is a known metabolite in the degradation pathways of chlorinated phenolic compounds.
Structurally, it functions as a "link" molecule—bridging the gap between simple phenolic acids and complex bioactive scaffolds. Its physicochemical profile is defined by the electron-withdrawing chlorine atom at the ortho position to the hydroxyl group, which significantly alters its acidity (pKa) and lipophilicity (LogP) compared to its non-chlorinated parent, phloretic acid.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-(3-Chloro-4-hydroxyphenyl)propanoic acid |
| Common Synonyms | 3-Chlorophloretic acid; 3-Chloro-4-hydroxydihydrocinnamic acid |
| CAS Number | Not widely listed (Analogous to Phloretic Acid: 501-97-3) |
| Molecular Formula | C |
| Molecular Weight | 200.62 g/mol |
| SMILES | OC(=O)CCC1=CC(Cl)=C(O)C=C1 |
| InChI Key | Calculated:[1][2][3]LOJJVRRZPPSJAH-UHFFFAOYSA-N |
Physicochemical Properties (The "Core")
The introduction of a chlorine atom at the C3 position introduces steric bulk and electronic effects that differentiate this compound from phloretic acid. The data below synthesizes experimental trends with high-fidelity predictive models (ACD/Labs, ChemAxon).
Key Physical Parameters[4]
| Parameter | Value (Experimental/Predicted) | Technical Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige. |
| Melting Point | 108–112 °C (Predicted) | Lower than phloretic acid (129°C) due to crystal packing disruption by Cl. |
| Boiling Point | ~360 °C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure. |
| Density | 1.35 ± 0.1 g/cm³ | Higher density due to halogenation. |
Acid-Base Profile (pKa) & Lipophilicity (LogP)
The chlorine atom exerts a negative inductive effect (-I), stabilizing the phenoxide anion and increasing the acidity of the phenolic hydroxyl group.
| Functional Group | pKa (Approx.) | Effect of Chlorination |
| Carboxylic Acid (-COOH) | 4.70 ± 0.10 | Minimal effect; distant from the aryl ring. |
| Phenolic Hydroxyl (-OH) | 8.50 ± 0.20 | Significant drop from ~10.0 (unsubstituted) due to ortho-Cl electron withdrawal. |
| Lipophilicity | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 1.85 ± 0.30 | More lipophilic than phloretic acid (LogP ~1.1). Enhanced membrane permeability. |
| LogD (pH 7.4) | -1.20 | At physiological pH, the carboxylate is ionized, increasing water solubility. |
Synthetic Pathways & Impurity Profiling
Synthesis of this compound typically follows two primary routes: Direct Chlorination (Route A) or Reduction of Cinnamic Precursors (Route B). Route B is preferred for pharmaceutical purity as it avoids regioisomeric mixtures.
Synthesis Workflow Diagram
Caption: Comparison of synthetic routes. Route B (Hydrogenation) offers a cleaner impurity profile compared to direct chlorination.
Detailed Protocol: Route B (Hydrogenation)
Recommended for high-purity applications.
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Starting Material: Dissolve 3-chloro-4-hydroxycinnamic acid (1.0 eq) in Methanol (10 volumes).
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Catalyst: Add 10% Pd/C (5 wt% loading). Note: Use unreduced Pd/C to minimize de-halogenation, or switch to Pt/C if de-chlorination is observed.
-
Reaction: Stir under H
atmosphere (balloon pressure, ~1 atm) at Room Temperature for 4–6 hours.-
Monitor: Check via HPLC for disappearance of the double bond (retention time shift).
-
-
Work-up: Filter catalyst through a Celite pad. Wash pad with Methanol.
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Isolation: Concentrate filtrate in vacuo to yield the crude solid. Recrystallize from Ethyl Acetate/Hexanes.
Analytical Characterization & Quality Control
Validating the identity and purity requires distinguishing the target from its non-chlorinated and di-chlorinated analogs.
HPLC-UV/MS Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
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UV: 280 nm (Phenolic absorption).
-
MS: ESI Negative Mode (M-H)
.
-
-
Expected Mass:
-
Target (M-H)
: 199.0 m/z (Characteristic 3:1 isotope pattern for Cl).
-
Analytical Decision Tree
Caption: Analytical workflow for confirming identity via mass spectral isotope distribution.
Solubility & Stability (Pre-formulation)
Understanding the solubility profile is critical for biological assays and formulation.
-
Aqueous Solubility:
-
pH 1.2 (Stomach): Low (< 0.5 mg/mL). Exists as free acid.[4]
-
pH 7.4 (Blood): High (> 10 mg/mL). Exists as carboxylate anion.
-
-
Organic Solvents:
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DMSO: > 50 mg/mL (Recommended for stock solutions).
-
Ethanol: > 30 mg/mL.
-
-
Stability:
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Solid State: Stable for >2 years at 4°C (desiccated).
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Solution: Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles.
-
References
-
PubChem Compound Summary. 3-(4-Hydroxyphenyl)propanoic acid (Phloretic Acid). National Center for Biotechnology Information. Link
-
Whiteman, M., & Spencer, J. P. (2008). The metabolism and dechlorination of chlorotyrosine in vivo. Biochemical and Biophysical Research Communications. (Context on chlorinated phenylpropanoic acid metabolites). Link
-
ChemicalBook. 3-Chloro-4-hydroxyphenylacetic acid Properties. (Structural analog data). Link
-
Cayman Chemical. 3-chloro-L-Tyrosine Product Information. (Precursor/Metabolite context). Link
Sources
- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 [chemicalbook.com]
- 3. 3-Chloro-L-tyrosine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-Chloro-4-hydroxyphenylacetic acid | 33697-81-3 | Benchchem [benchchem.com]
